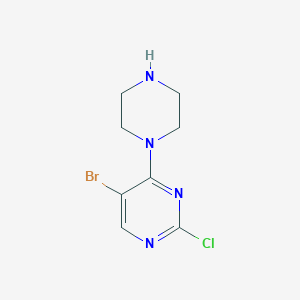

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN4/c9-6-5-12-8(10)13-7(6)14-3-1-11-2-4-14/h5,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDMVRARYLPKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis Method (From Patent CN114591250A)

- Raw Materials: 2-hydroxypyrimidine, hydrobromic acid (20-50 wt%), hydrogen peroxide (10-50 wt%), phosphorus oxychloride, organic amines such as triethylamine.

- Reaction Conditions:

- Step 1: 2-hydroxypyrimidine reacts with hydrobromic acid and hydrogen peroxide under heating (30-100 °C) for 8-14 hours to form 5-bromo-2-hydroxypyrimidine intermediate.

- Step 2: The intermediate is then treated with phosphorus oxychloride and an organic amine catalyst (e.g., triethylamine) under heating (~80 °C) for about 6 hours to substitute the hydroxyl group with chlorine, yielding 5-bromo-2-chloropyrimidine.

- Purification: Extraction with organic solvents (e.g., methane), crystallization, and drying.

- Yields and Purity:

- Yield: Approximately 96%

- Purity: Around 98.4% by HPLC

- Bromine utilization efficiency: Up to 96%

- Advantages: The process is efficient, with minimal smoke or hazardous byproducts, and improves bromine utilization by over 100% compared to traditional methods.

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| 2-Hydroxypyrimidine (g/mol) | 112.1 g (1 mol) | 112.1 g (1 mol) | 112.1 g (1 mol) |

| Hydrobromic acid strength | 20 wt% (404.6 g) | 35 wt% (462.3 g) | 50 wt% (485.5 g) |

| Hydrogen peroxide strength | 10 wt% (340 g) | 30 wt% (226.7 g) | 50 wt% (340 g) |

| Reaction temperature | 100 °C | 40 °C | 30 °C |

| Reaction time | 8 hours | 12 hours | 14 hours |

| Catalyst | Hydrogen peroxide | Hydrogen peroxide + catalase | Hydrogen peroxide |

| Chlorination agent | Phosphorus oxychloride | Phosphorus oxychloride | Phosphorus oxychloride |

| Organic amine catalyst | Triethylamine | Triethylamine | Triethylamine |

| Final yield (%) | ~96.2% | ~96.2% | Data not specified |

| Product purity (%) | 98.4% | 98.4% | Data not specified |

Nucleophilic Substitution with Piperazine

Once 5-bromo-2-chloropyrimidine is obtained, the next step is the substitution of the chlorine atom at the 4-position with piperazine to form this compound.

Typical Reaction Conditions

- Reagents: 5-bromo-2-chloropyrimidine, piperazine (often in excess), suitable solvent (e.g., ethanol, dimethylformamide), and sometimes a base to facilitate substitution.

- Procedure: The 5-bromo-2-chloropyrimidine is reacted with piperazine under reflux or elevated temperature conditions to promote nucleophilic aromatic substitution at the 4-chloro position.

- Reaction Time: Several hours (typically 4-12 hours depending on conditions).

- Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.

- Yield: Literature reports yields generally range from moderate to high (60-90%), depending on reaction conditions and purity of starting materials.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Outcome | Yield / Purity |

|---|---|---|---|---|

| Bromination and chlorination | 2-hydroxypyrimidine, HBr, H2O2, POCl3, organic amine | Heating 30-100 °C, 6-14 hours | 5-bromo-2-chloropyrimidine | ~96% yield, 98% purity |

| Nucleophilic substitution | 5-bromo-2-chloropyrimidine, piperazine | Reflux in solvent, 4-12 hours | This compound | 60-90% yield |

Research Findings and Notes

- The one-step synthesis of 5-bromo-2-chloropyrimidine significantly streamlines the preparation process by combining bromination and chlorination steps, improving efficiency and reducing hazardous waste.

- The use of hydrogen peroxide as a catalyst and oxidant improves bromine utilization and reduces environmental impact.

- Organic amines such as triethylamine act as catalysts during chlorination with phosphorus oxychloride, facilitating substitution and improving yield.

- The nucleophilic substitution with piperazine is a well-established reaction, typically proceeding smoothly under reflux conditions.

- The overall synthetic route is suitable for industrial scale-up due to high yields, reduced reaction times, and minimized pollution.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine.

Major Products Formed:

Substitution Reactions: Formation of various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine has been identified as a crucial component in the design of various pharmaceutical agents. Its applications in drug discovery include:

- Anticancer Agents : The compound has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibiting these kinases can lead to the suppression of tumor growth .

- Antimalarial Activity : Recent studies have highlighted its role in targeting essential plasmodial kinases such as PfGSK3 and PfPK6. These kinases are considered novel drug targets to combat resistance against traditional antimalarial therapies .

Enzyme Inhibition

The compound's interaction with specific biological targets makes it valuable in designing enzyme inhibitors:

- Kinase Inhibition : It has shown promise as an inhibitor for various kinases, including glycogen synthase kinase-3 (GSK-3), which plays a role in several diseases, including cancer and diabetes. The compound's structural modifications have been linked to enhanced potency against these targets .

Agrochemical Applications

This compound is not only relevant in medicinal chemistry but also finds applications in agrochemicals:

- Pesticide Development : The compound serves as an intermediate in synthesizing agrochemicals aimed at pest control. Its ability to interact with biological systems can be harnessed to develop effective pesticides that target specific pests without harming beneficial organisms.

Synthesis Techniques

The synthesis of this compound involves several methods that optimize yield and efficiency:

Case Studies

Several case studies illustrate the effectiveness of this compound in drug development:

- Inhibition of CDK Activity : A study demonstrated that derivatives of this compound effectively inhibited CDK activity, leading to reduced proliferation of cancer cells .

- Antimalarial Efficacy : Another study identified several pyrimidine derivatives that exhibited potent inhibitory activity against PfCDPK1, demonstrating the compound's potential as a lead for new antimalarial drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Conversely, sulfonyl-piperazine derivatives (e.g., 4-cyclopropylsulfonyl) introduce electron-withdrawing effects, which may lower activity, as seen in the poor Bcr-Abl inhibition (IC₅₀ > 500,000 nM) .

- Halogen Variations : Substituting bromine with smaller halogens (e.g., fluorine) could enhance solubility but reduce electrophilicity at the C5 position, critical for cross-coupling reactions .

- Amino vs. Piperazine Groups: 5-Bromo-2-chloropyrimidin-4-amine () lacks the piperazine moiety, resulting in weaker hydrogen-bonding capacity and reduced solubility in polar solvents .

Pharmacological and Physicochemical Properties

- Lipophilicity : Methylthio and tert-butoxy substituents (e.g., 5-Bromo-2-chloro-4-(1,1-dimethylethoxy)pyrimidine) increase logP values, enhancing membrane permeability but risking metabolic instability .

- Solubility : Piperazine-containing analogs generally exhibit better aqueous solubility due to the basic amine group, whereas cyclopentyl or tert-butyl derivatives require formulation aids .

Biological Activity

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. The key steps include nucleophilic substitution reactions with piperazine and subsequent modifications to enhance biological activity. Various derivatives have been synthesized to explore their potential as therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. In vitro assays using human cancer cell lines, such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and others, revealed potent cytotoxic effects. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 10.5 |

| 5c | A549 | 12.3 |

| 6b | MCF-7 | 8.7 |

These results indicate that certain derivatives possess IC50 values comparable to established anticancer drugs .

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been evaluated against various bacterial strains and fungi. Notably, compounds such as 5a, 5c, and 6h have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 15 |

| 5c | Escherichia coli | 20 |

| 6h | Candida albicans | 25 |

These findings suggest that the incorporation of piperazine enhances the antimicrobial properties of the pyrimidine scaffold .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies indicate that:

- Substituents at the C-5 position : The presence of electron-donating groups can enhance anticancer activity.

- Piperazine moiety : This group is crucial for both anticancer and antimicrobial activities, likely due to its ability to interact with biological targets effectively.

- Halogen substitutions : The introduction of halogens like bromine and chlorine has been associated with improved lipophilicity and cellular uptake .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis of various derivatives reported that compound derivatives with specific substitutions at the C-5 position exhibited enhanced potency against cancer cell lines. For example, a derivative with a trifluoromethyl group showed an IC50 value significantly lower than its non-substituted analogs .

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of these compounds against multiple pathogens. Compounds demonstrated broad-spectrum activity, particularly against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.